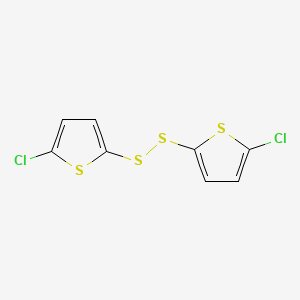
2,2'-Disulfanediylbis(5-chlorothiophene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis(5-chlorothiophene): is an organosulfur compound that features two thiophene rings connected by a disulfide bond, with each thiophene ring substituted with a chlorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-chlorothiophene) typically involves the following steps:
Formation of 5-chlorothiophene-2-thiol: This intermediate can be synthesized by reacting 5-chlorothiophene with a thiolating agent such as hydrogen sulfide in the presence of a base.
Oxidative Coupling: The 5-chlorothiophene-2-thiol is then subjected to oxidative coupling using an oxidizing agent like iodine or hydrogen peroxide to form the disulfide bond, resulting in 2,2’-Disulfanediylbis(5-chlorothiophene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis(5-chlorothiophene): undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or dithiothreitol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
2,2’-Disulfanediylbis(5-chlorothiophene): has several scientific research applications:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Employed as a ligand in coordination chemistry for the development of new catalysts.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis(5-chlorothiophene) depends on its application. In materials science, its conductive properties arise from the conjugated thiophene rings. In pharmaceuticals, it may interact with biological targets through its thiophene and disulfide functionalities, potentially affecting enzyme activity or protein function.
類似化合物との比較
Similar Compounds
2,2’-Disulfanediylbis(thiophene): Lacks the chlorine substituents, which may affect its reactivity and applications.
2,2’-Disulfanediylbis(3-chlorothiophene): Chlorine atoms are positioned differently, potentially altering its chemical properties.
2,2’-Disulfanediylbis(5-bromothiophene): Bromine substituents instead of chlorine, which may influence its reactivity and applications.
Uniqueness
- The presence of chlorine atoms at the 5-position of the thiophene rings in 2,2’-Disulfanediylbis(5-chlorothiophene) makes it unique, potentially enhancing its reactivity in substitution reactions and its utility in various applications.
特性
CAS番号 |
129836-80-2 |
|---|---|
分子式 |
C8H4Cl2S4 |
分子量 |
299.3 g/mol |
IUPAC名 |
2-chloro-5-[(5-chlorothiophen-2-yl)disulfanyl]thiophene |
InChI |
InChI=1S/C8H4Cl2S4/c9-5-1-3-7(11-5)13-14-8-4-2-6(10)12-8/h1-4H |
InChIキー |
UIBUFCOZPVVIJZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Cl)SSC2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















